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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)piperazine

Cat. No.: B140597 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 1-(2-
Hydroxyethyl)piperazine, a key building block in the synthesis of various pharmaceutical

compounds. The guide details the Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, offering insights into the molecular structure and functional groups of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-(2-Hydroxyethyl)piperazine was acquired in deuterated

chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a 3.64 Triplet 2H -CH₂-OH

b 2.90 Broad Singlet 1H -OH, -NH

c 2.52 Triplet 2H -N-CH₂-CH₂-OH

d 2.48 Multiplet 8H
Piperazine ring

protons

Spectral Interpretation: The ¹H NMR spectrum displays four distinct signals corresponding to

the different proton environments in the molecule. The triplet at 3.64 ppm is assigned to the

methylene protons adjacent to the hydroxyl group. The broad singlet at 2.90 ppm is

characteristic of the exchangeable protons of the hydroxyl and the secondary amine groups.

The triplet at 2.52 ppm corresponds to the methylene protons on the ethyl group attached to

the piperazine nitrogen. The multiplet at 2.48 ppm represents the eight protons of the

piperazine ring.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (ppm) Assignment

60.5 -CH₂-OH

59.3 -N-CH₂-CH₂-OH

53.9 Piperazine ring carbons (C3, C5)

46.0 Piperazine ring carbons (C2, C6)

Spectral Interpretation: The ¹³C NMR spectrum shows four signals, confirming the four distinct

carbon environments in 1-(2-Hydroxyethyl)piperazine. The signal at 60.5 ppm is attributed to

the carbon of the hydroxymethyl group. The peak at 59.3 ppm corresponds to the methylene
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carbon of the ethyl group attached to the piperazine ring. The two signals at 53.9 ppm and 46.0

ppm are assigned to the non-equivalent carbons of the piperazine ring.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3350-3150 Strong, Broad
O-H (alcohol) and N-H

(secondary amine) stretching

2940-2800 Strong C-H (alkane) stretching

1450 Medium C-H bending

1150-1050 Strong C-N stretching

1050-1000 Strong C-O stretching

Spectral Interpretation: The IR spectrum of 1-(2-Hydroxyethyl)piperazine exhibits

characteristic absorption bands confirming its structure. A strong and broad band in the region

of 3350-3150 cm⁻¹ is indicative of the O-H stretching of the alcohol and N-H stretching of the

secondary amine, likely with hydrogen bonding. The strong absorptions in the 2940-2800 cm⁻¹

range are due to the C-H stretching of the alkyl groups. The presence of strong bands for C-N

stretching (1150-1050 cm⁻¹) and C-O stretching (1050-1000 cm⁻¹) further corroborates the

structure.

Experimental Protocols
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-(2-Hydroxyethyl)piperazine was dissolved

in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128

Relaxation Delay: 2.0 s

Spectral Width: 250 ppm

IR Spectroscopy
Sample Preparation: A thin film of neat 1-(2-Hydroxyethyl)piperazine was placed between two

potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the empty sample compartment was recorded prior to the sample

analysis.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 1-(2-Hydroxyethyl)piperazine.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

1-(2-Hydroxyethyl)piperazine

Dissolve in CDCl3 with TMS Prepare neat sample (thin film)

NMR Spectrometer (400 MHz) FTIR Spectrometer

1H NMR Spectrum 13C NMR Spectrum IR Spectrum

Structural Elucidation

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 1-(2-Hydroxyethyl)piperazine.
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[https://www.benchchem.com/product/b140597#spectral-data-of-1-2-hydroxyethyl-
piperazine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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